n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine
Description
N-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a pyridin-3-yl ethylamine group at the 4-position. Thienopyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in cellular signaling pathways .
Properties
Molecular Formula |
C13H12N4S |
|---|---|
Molecular Weight |
256.33 g/mol |
IUPAC Name |
N-(2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12N4S/c1-2-10(8-14-5-1)3-6-15-12-11-4-7-18-13(11)17-9-16-12/h1-2,4-5,7-9H,3,6H2,(H,15,16,17) |
InChI Key |
XUPWSKRRCGQWER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thieno[2,3-d]pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It is often used in assays to investigate its interactions with various biological targets .
Medicine: In medicine, this compound is being explored for its therapeutic potential. It has demonstrated activity against certain types of cancer cells and is being studied as a potential anticancer agent .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Anticancer Activity
- N-(4-(Benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine (13) exhibited potent anti-proliferative effects against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells, with IC₅₀ values <1 μM .
- N-(m-Tolyl)-6-(2-methyl-3-pyridyl)thieno[2,3-d]pyrimidin-4-amine (21) showed 86% yield and high selectivity for cancer cell lines over normal liver cells (HL-7702) .
Antiviral Activity
- N-(Cyclopropyl(phenyl)methyl)thieno[2,3-d]pyrimidin-4-amine (IB-32) inhibited hepatitis C virus (HCV) replication by suppressing STAT3 signaling, highlighting the role of lipophilic substituents in antiviral efficacy .
Antimicrobial Activity
- 7-(Phenylsulfonyl)-N-(phenyl)thieno[2,3-d]pyrimidin-4-amine derivatives demonstrated broad-spectrum activity against Bacillus subtilis and Aspergillus niger, with MIC values <10 µg/mL .
Physicochemical Properties
Key Observations:
- Morpholinoethyl groups improve aqueous solubility compared to purely aromatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
